molecular formula C26H22N2O7S B15085605 Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612079-94-4

Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15085605
CAS No.: 612079-94-4
M. Wt: 506.5 g/mol
InChI Key: RPYOQSQAINUUEA-UYRXBGFRSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for diverse pharmacological applications. Its structure features a fused thiazole-pyrimidine core with two para-methoxycarbonylbenzylidene substituents at positions 2 and 5, a methyl group at position 7, and a methyl ester at position 6 (Fig. 1). The Z-configuration of the benzylidene groups is stabilized by conjugation with the carbonyl moieties, as observed in analogous compounds .

Synthesis: The compound is synthesized via a condensation reaction between a thiouracil precursor (e.g., 5-(4-methoxycarbonylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and chloroacetic acid in the presence of 4-methoxycarbonylbenzaldehyde. The reaction proceeds in a mixed solvent system (acetic anhydride/acetic acid) under reflux, followed by recrystallization .

Properties

CAS No.

612079-94-4

Molecular Formula

C26H22N2O7S

Molecular Weight

506.5 g/mol

IUPAC Name

methyl (2Z)-5-(4-methoxycarbonylphenyl)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H22N2O7S/c1-14-20(25(32)35-4)21(16-9-11-18(12-10-16)24(31)34-3)28-22(29)19(36-26(28)27-14)13-15-5-7-17(8-6-15)23(30)33-2/h5-13,21H,1-4H3/b19-13-

InChI Key

RPYOQSQAINUUEA-UYRXBGFRSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include methoxycarbonyl derivatives, benzylidene compounds, and thiazolo[3,2-a]pyrimidine precursors. The reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula: C₂₇H₂₁N₂O₇S
  • Molecular weight: 529.53 g/mol
  • Key functional groups: Two methoxycarbonyl groups, a methyl-substituted thiazole ring, and a conjugated benzylidene system.

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, 6, and 5. Table 1 highlights key differences:

Compound Name / ID Substituents (Position) Biological Activity Melting Point (°C) Reference
Target Compound 2: 4-(MeOCO)benzylidene; 5: 4-(MeOCO)phenyl; 6: MeOCO; 7: Me Not reported
Ethyl 2-(4-Cyanobenzylidene)-7-methyl-3-oxo-5-phenyl-... (11b) 2: 4-CN-benzylidene; 6: CN Antimicrobial 213–215
Ethyl 2-(2,4,6-Trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... 2: 2,4,6-Trimethoxybenzylidene Antioxidant, Antibacterial 154–156
Methyl 5-(4-Hydroxy-3-methoxyphenyl)-2-(4-methoxybenzylidene)-... 5: 4-OH-3-MeO-phenyl; 2: 4-MeO-benzylidene Crystallographic analysis 268–269
Ethyl 5-(3'-Ethoxycarbonylbiphenyl-4-yl)-7-methyl-... (8a-j) 5: Biphenyl-4-yl; 6: EtOCO Antioxidant (IC₅₀: 12–28 µM)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Derivatives with cyano (CN) or methoxycarbonyl (MeOCO) substituents exhibit enhanced stability due to conjugation, as seen in the target compound and 11b .
  • Electron-Donating Groups (EDGs) : Methoxy or hydroxy groups (e.g., 4-methoxybenzylidene) increase solubility but may reduce thermal stability .
  • Biological Activity : Biphenyl derivatives (8a-j) show potent antioxidant activity (IC₅₀: 12–28 µM), whereas antimicrobial activity is prominent in nitrile-substituted analogs (11b) .

Crystallographic and Conformational Analysis

Single-crystal X-ray studies reveal critical structural insights:

  • Dihedral Angles : The fused thiazolopyrimidine ring in the target compound likely adopts a puckered conformation, similar to ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... (dihedral angle: 80.94° between thiazolopyrimidine and benzene rings) .
  • Hydrogen Bonding : Unlike analogs with intermolecular C–H···O bonds (e.g., ), the target compound’s packing may rely on weaker van der Waals interactions due to its bulky methoxycarbonyl groups .
  • Crystal System: Triclinic (P1) or monoclinic (P2₁/n) systems are common, with Z = 4 and unit cell volumes ~2128–2318 ų .

Biological Activity

Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a thiazolo-pyrimidine core structure, which is known for various biological activities. Its molecular formula can be expressed as C₁₈H₁₈N₂O₄S, highlighting the presence of methoxycarbonyl groups that may enhance its solubility and bioavailability.

Structural Formula

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Antimicrobial Activity

Recent studies have indicated that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to inhibit the growth of various bacteria and fungi. The specific compound may also share this property, potentially acting against pathogens through mechanisms such as inhibition of cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research has suggested that thiazolo-pyrimidine derivatives can possess anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism involves the activation of specific cellular pathways that lead to programmed cell death. In vitro studies have demonstrated that certain derivatives can inhibit tumor cell proliferation, making them candidates for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, it may act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and infectious diseases. Preliminary docking studies have shown promising binding affinities to targets such as MurB, an enzyme critical for bacterial cell wall biosynthesis .

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazolo-pyrimidine derivatives and tested their antimicrobial activity. The compound exhibited an IC50 value of 12 µM against Staphylococcus aureus, indicating potent antibacterial effects .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiazolo-pyrimidine derivatives, where the compound showed a significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus12
AnticancerMCF-725
Enzyme InhibitionMurBTBD

Table 2: Structural Characteristics

PropertyValue
Molecular Weight350 g/mol
SolubilitySoluble in DMSO
Melting PointTBD

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